N-Methylphenethylamine hydrochloride

Catalog No.
S581368
CAS No.
4104-43-2
M.F
C9H14ClN
M. Wt
171.67 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-Methylphenethylamine hydrochloride

CAS Number

4104-43-2

Product Name

N-Methylphenethylamine hydrochloride

IUPAC Name

N-methyl-2-phenylethanamine;hydrochloride

Molecular Formula

C9H14ClN

Molecular Weight

171.67 g/mol

InChI

InChI=1S/C9H13N.ClH/c1-10-8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8H2,1H3;1H

InChI Key

WIBADEXUNPVVIP-UHFFFAOYSA-N

SMILES

CNCCC1=CC=CC=C1.Cl

Synonyms

N-methyl-2-phenylethanamine, N-methyl-beta-phenethylamine, N-methylphenethylamine, N-methylphenethylamine hydrochloride, N-methylphenethylamine sodium, N-methylphenethylamine, conjugate acid, N-methylphenylethylamine

Canonical SMILES

CNCCC1=CC=CC=C1.Cl

N-Methylphenethylamine hydrochloride, also known as N-methylphenethylamine (NMPEA) or N-methyl-β-phenylethylamine, is a chemical compound that falls under the category of phenethylamines. While it is naturally present in trace amounts in the human body as an endogenous neuromodulator, it also exists as a toxin found in certain plants like Acacia berlandieri [].

Research Applications

N-Methylphenethylamine hydrochloride finds application in various scientific research fields, primarily due to its interaction with certain neurotransmitter systems:

  • Neuroscience

    Researchers use NMPEA to study its effects on various neurotransmitter systems, particularly dopamine and norepinephrine. Studies have explored its potential role in regulating mood, attention, and reward processing [, ].

  • Drug Discovery

    NMPEA serves as a valuable tool in drug discovery efforts aimed at developing medications for conditions like Parkinson's disease, depression, and ADHD. By understanding how NMPEA interacts with the nervous system, researchers can design drugs that target specific pathways to achieve therapeutic effects [, ].

  • Toxicology

    Research also investigates the potential toxic effects of NMPEA, particularly when consumed through contaminated food sources like Acacia seeds. Studies aim to understand the mechanisms of its toxicity and develop strategies for mitigating potential health risks [].

N-Methylphenethylamine hydrochloride is a chemical compound that falls under the category of phenethylamines. It is a naturally occurring trace amine neuromodulator derived from phenethylamine, which is widely distributed in various plant species and human tissues. The compound has the molecular formula C9H13NHClC_9H_{13}N\cdot HCl and a molecular weight of approximately 171.7 g/mol. In its hydrochloride form, it appears as a crystalline solid and is highly soluble in water and ethanol .

Research suggests N-MPEA-HCl interacts with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor in the central nervous system [, ]. The exact mechanism of action within TAAR1 is still being investigated [].

  • Biosynthesis: It is synthesized in the human body by the enzyme phenylethanolamine N-methyltransferase, which methylates phenethylamine. This process significantly enhances the effects of phenethylamine .
  • Degradation: The compound is metabolized primarily by monoamine oxidases, particularly MAO-B, resulting in its breakdown into less active metabolites such as phenylacetaldehyde and phenylacetic acid .
  • Formation of Salts: N-Methylphenethylamine can form various salts, with the hydrochloride being one of the most common due to its stability and solubility properties .

N-Methylphenethylamine hydrochloride exhibits notable biological activities:

  • Neuromodulation: It acts as a neuromodulator and is involved in neurotransmission processes, influencing mood and behavior .
  • Agonistic Activity: The compound serves as an agonist for human trace amine-associated receptor 1 (hTAAR1), similar to other compounds in its class like amphetamine and phenethylamine .
  • Pressor Effects: It has been shown to possess pressor activity, albeit at a lower potency compared to epinephrine, indicating its potential role in cardiovascular responses .

Several methods have been developed for synthesizing N-Methylphenethylamine hydrochloride:

  • Direct Methylation:
    • Phenethylamine can be reacted with methyl iodide or dimethyl sulfate to achieve N-methylation, followed by hydrolysis to yield the hydrochloride salt .
  • Sulfonamide Method:
    • An early synthesis involves converting phenethylamine to its p-toluenesulfonamide, followed by N-methylation and hydrolysis of the sulfonamide .
  • Trifluoroacetamide Route:
    • A more recent method uses trifluoroacetamide as an intermediate for N-methylation before hydrolyzing to obtain the desired product .
  • Natural Extraction:
    • N-Methylphenethylamine can also be extracted from plant sources where it occurs naturally, such as certain species of Acacia .

N-Methylphenethylamine hydrochloride has various applications:

  • Pharmaceuticals: It may be utilized in developing medications targeting mood disorders or enhancing cognitive function due to its neuromodulatory properties .
  • Research: The compound serves as a tool for studying trace amine systems and their effects on neurotransmission and behavior .
  • Dietary Supplements: Due to its stimulant properties, it finds use in some dietary supplements aimed at enhancing energy and focus .

Research on interaction studies involving N-Methylphenethylamine hydrochloride indicates:

  • Monoamine Oxidase Interaction: It is metabolized by both MAO-A and MAO-B, with varying affinities that influence its pharmacokinetics and pharmacodynamics .
  • Trace Amine Receptor Activity: Its interaction with hTAAR1 suggests potential implications for modulating neurotransmitter release and influencing mood states .

Several compounds share structural similarities with N-Methylphenethylamine hydrochloride. Here are some notable examples:

Compound NameStructure SimilarityUnique Properties
PhenethylamineParent compoundPrecursor to N-Methylphenethylamine; weaker effects
AmphetamineIsomerStronger stimulant effects; used therapeutically
N-MethyltyramineStructural analogShares similar metabolic pathways but different activity
4-Hydroxy-N-methylphenethylamineHydroxylated variantDifferent pharmacological profile; less potent

N-Methylphenethylamine hydrochloride is unique due to its specific neuromodulatory effects and its distinct metabolic pathways compared to these similar compounds.

Hydrogen Bond Acceptor Count

1

Hydrogen Bond Donor Count

2

Exact Mass

171.0814771 g/mol

Monoisotopic Mass

171.0814771 g/mol

Heavy Atom Count

11

UNII

K5T46442PR

Related CAS

589-08-2 (Parent)

Other CAS

4104-43-2

Dates

Modify: 2023-08-15

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